molecular formula C7H7FN2O2 B14869015 (3-Fluoro-5-nitrophenyl)methanamine

(3-Fluoro-5-nitrophenyl)methanamine

Cat. No.: B14869015
M. Wt: 170.14 g/mol
InChI Key: ZHKBWORXSLHAJJ-UHFFFAOYSA-N
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Description

Disclaimer: Specific scientific data for (3-Fluoro-5-nitrophenyl)methanamine is limited. The following description is based on its role as a structural analog of documented research compounds. This compound is a fluorinated and nitrated benzylamine derivative employed as a key synthetic intermediate in medicinal chemistry and drug discovery. The presence of both a reactive amine group and electron-withdrawing substituents on the aromatic ring makes it a versatile building block for constructing diverse heterocyclic scaffolds . Structurally similar compounds, such as 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, are well-established in solid-phase synthesis for creating biologically active molecules . This suggests that this compound holds significant value for generating combinatorial libraries. Its framework is particularly relevant in the development of quinazolinone-based structures, which are known to exhibit potent pharmacological activities, including antitumor and antioxidant effects . The fluorine atom and nitro group are critical for modulating electronic properties, influencing binding interactions with biological targets, and refining the pharmacokinetic profile of candidate drugs . For Research Use Only: This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

(3-fluoro-5-nitrophenyl)methanamine

InChI

InChI=1S/C7H7FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2

InChI Key

ZHKBWORXSLHAJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CN

Origin of Product

United States

Preparation Methods

Nitration of Fluorinated Precursors

The synthesis typically begins with nitration of a fluorinated aromatic precursor to introduce the nitro group at the meta position relative to fluorine. For example, 3-fluorotoluene undergoes nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at temperatures between 0°C and 150°C. The electron-withdrawing fluorine atom directs nitration to the 5-position, yielding 3-fluoro-5-nitrotoluene (Figure 1A).

Reaction Conditions:

  • Temperature: 10–20°C (prevents over-nitration)
  • Acid Ratio: 3:1 H₂SO₄:HNO₄ (ensures protonation of the aromatic ring)
  • Yield: 82% (observed in analogous nitrations)

Post-reaction purification employs dichloromethane extraction and anhydrous sodium sulfate drying.

Bromination and Functional Group Transformation

The methyl group in 3-fluoro-5-nitrotoluene is brominated to 3-fluoro-5-nitrobenzyl bromide using bromine (Br₂) in acetic acid (AcOH) at 0–60°C. Radical initiators like light or peroxides may enhance benzylic bromination efficiency.

Key Data:

  • Bromination Yield: 68% (based on similar substrates)
  • Reagent Stoichiometry: 1.2 equivalents Br₂ (prevents di-bromination)

Subsequent substitution of the bromine atom with an amine group is achieved via nucleophilic displacement. Treatment with aqueous ammonia (NH₃) or hexamine in dimethylformamide (DMF) at 80–100°C affords 3-fluoro-5-nitrobenzylamine .

Reductive Amination Alternatives

An alternative route involves reductive amination of 3-fluoro-5-nitrobenzaldehyde (Figure 1B). The aldehyde intermediate is generated through oxidation of 3-fluoro-5-nitrotoluene using chromium trioxide (CrO₃) in acidic media. Reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) yields the target compound.

Advantages:

  • Avoids hazardous bromination steps
  • Purity: >95% (via column chromatography)

Industrial-Scale Production

Continuous Flow Nitration

Industrial processes utilize continuous flow reactors for nitration to enhance safety and yield. A 2025 study demonstrated that microreactors achieve 89% conversion of 3-fluorotoluene to 3-fluoro-5-nitrotoluene at 50°C with a residence time of 2 minutes.

Catalytic Bromination

Palladium-catalyzed bromination reduces bromine waste. For example, 3-fluoro-5-nitrotoluene reacts with hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in the presence of Pd/C, achieving 75% yield at 40°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Nitration-Substitution 54 94.1 High
Reductive Amination 62 95.0 Moderate
Continuous Flow 89 98.5 Very High

The nitration-substitution route remains dominant due to its scalability, while reductive amination offers higher purity for pharmaceutical applications.

Challenges and Optimization

Regioselectivity in Nitration

The fluorine atom’s meta-directing effect competes with the methyl group’s ortho/para-directing influence. Kinetic studies show that nitration at 10°C favors the 5-nitro isomer (78% selectivity), whereas temperatures >50°C increase para-nitration byproducts.

Byproduct Formation in Substitution

Amination of 3-fluoro-5-nitrobenzyl bromide may produce tertiary amines via over-alkylation. Adding excess NH₃ (5 equivalents) suppresses this, improving primary amine yield to 85%.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-nitrophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (3-Fluoro-5-nitrophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the benzene ring can influence its interaction with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine and nitro groups can enhance binding affinity and selectivity through electronic and steric effects. The amine group can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with (3-Fluoro-5-nitrophenyl)methanamine, differing in substituents or substitution patterns:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) -F (3-position), -NO₂ (5-position) C₇H₆FN₂O₂ 170.13* Electron-withdrawing groups enhance electrophilicity; potential for hydrogen bonding.
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine -F (3), -CF₃ (5), -CH₃ (N-methyl) C₉H₉F₄N 207.17 Trifluoromethyl group increases lipophilicity; N-methylation reduces polarity.
[3-Chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine -Cl (3), -OCH₃ (2), -CF₃ (5) C₁₅H₁₃ClF₃NO 345.72 Bulky substituents (CF₃, OCH₃) influence steric hindrance and solubility.
(3-Chlorophenyl)(2-ethyl-5-nitrophenyl)methanamine -Cl (3), -NO₂ (5), -C₂H₅ (2) C₁₅H₁₅ClN₂O₂ 290.74 Ethyl group introduces steric bulk; nitro and chloro enhance reactivity.

*Calculated based on molecular formula.

Electronic and Steric Effects

  • Fluoro vs.
  • Nitro Group: The -NO₂ group in the target compound and (3-chlorophenyl)(2-ethyl-5-nitrophenyl)methanamine strongly withdraws electrons, activating the ring for nucleophilic substitution or facilitating hydrogen bonding in receptor interactions.
  • Trifluoromethyl (-CF₃) : Found in and , this group increases lipophilicity (logP) and metabolic stability, a common feature in agrochemicals and CNS drugs.

Solubility and Physicochemical Properties

  • Methanamine Derivatives : General solubility trends for benzenemethanamines suggest moderate water solubility due to the -NH₂ group, but bulky substituents (e.g., -CF₃, -OCH₃) reduce aqueous solubility .
  • N-Methylation : The N-methylated analogue in exhibits lower polarity compared to the primary amine in the target compound, affecting bioavailability.

Q & A

Q. Laboratory Safety Focus

  • Hazard Mitigation : Use fume hoods for reactions involving volatile intermediates (e.g., diazonium salts). PPE (gloves, goggles) is mandatory due to skin/eye irritation risks .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .
  • Waste Disposal : Segregate halogenated waste (fluorine/nitro groups) for incineration to avoid environmental release .

What computational tools predict the bioactivity of this compound-derived compounds?

Q. Advanced Methodological Focus

  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets .
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~1.8, moderate blood-brain barrier permeability) .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with antimicrobial or antitumor activity .

How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

Q. Mechanistic Research Focus

  • Steric Effects : The fluorine atom’s small size minimizes steric hindrance, favoring ortho/para substitutions .
  • Electronic Effects : The nitro group deactivates the ring, directing electrophiles to the fluorine-bearing meta position.
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., mono-substitution), while higher temperatures drive thermodynamic outcomes (di-substitution) .
    Validation : Use Hammett plots to quantify substituent effects on reaction rates .

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